![molecular formula C7H14N2O3 B7780884 Glycyl-dl-norvaline CAS No. 1999-38-8](/img/structure/B7780884.png)
Glycyl-dl-norvaline
Overview
Description
Glycyl-dl-norvaline is a chemical compound with the molecular formula C7H14N2O3 and a molecular weight of 174.2 . It is also known as N-(aminoacetyl)norvaline .
Molecular Structure Analysis
The molecular structure of Glycyl-dl-norvaline is represented by the InChI code1S/C7H14N2O3/c1-2-3-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)
. The compound is a solid at 20 degrees Celsius . Physical And Chemical Properties Analysis
Glycyl-dl-norvaline is a white to almost white powder or crystal . The compound is solid at 20 degrees Celsius .Scientific Research Applications
Supramolecular Chemistry and Self-Assembly
Dipeptides, including Glycyl-dl-norvaline, serve as attractive building blocks for supramolecular materials. Their low cost, inherent biocompatibility, and ease of preparation make them appealing. Hydrophobic amino acids, such as dl-norvaline, are particularly suitable for self-assembly in polar and green solvents. The aggregation of dipeptides relies on hydrophobic interactions, leading to the formation of nanostructures, nanoparticles, and even hydrogels .
Biodegradable Materials and Environmental Impact
Glycyl-dl-norvaline’s biodegradability ensures it doesn’t persist in the environment as pollutants. Researchers explore its potential in sustainable materials, such as biodegradable plastics, coatings, and drug delivery systems. By understanding its self-assembly behavior, we can design environmentally friendly materials .
Peptide-Based Nanotubes and Hydrogels
Similar to diphenylalanine, Glycyl-dl-norvaline can assemble into microtubes. These structures arise from hierarchical bundling of nanotubes, forming water-filled cavities defined by six dipeptide molecules. Researchers investigate their use in drug delivery, tissue engineering, and wound healing .
Chirality and Enantiomer Studies
Glycyl-dl-norvaline allows us to explore chirality. Unlike its enantiomers, which exhibit identical physicochemical properties, this compound provides insights into how chiral molecules self-assemble. Understanding chiral interactions is crucial for designing bioactive materials .
Crystallography and Molecular Packing
Single-crystal X-ray diffraction studies reveal fine details about Glycyl-dl-norvaline’s molecular packing and non-covalent interactions. These insights aid in optimizing crystal engineering and understanding the stability of supramolecular assemblies .
Mechanism of Action
Target of Action
Glycyl-dl-norvaline is a dipeptide, a type of organic compound containing a sequence of exactly two alpha-amino acids joined by a peptide bond
Biochemical Pathways
Dipeptides like glycyl-dl-norvaline can play roles in various biological processes, including protein synthesis and metabolism .
Result of Action
As a dipeptide, it may influence various cellular processes, including protein synthesis and metabolism .
properties
IUPAC Name |
2-[(2-aminoacetyl)amino]pentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-2-3-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIQKLAZYWZTRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-dl-norvaline | |
CAS RN |
19257-03-5, 2189-27-7, 1999-38-8 | |
Record name | Glycylnorvaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019257035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2189-27-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC206314 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206314 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC206313 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206313 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.